molecular formula C15H15N3O4S B11173313 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide

4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide

Cat. No.: B11173313
M. Wt: 333.4 g/mol
InChI Key: PAVMVENJENUYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetamidobenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamidobenzenesulfonamido)benzamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of 4-(4-acetamidobenzenesulfonamido)benzamide can be scaled up using similar synthetic routes. The use of advanced techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and yield of the reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-acetamidobenzenesulfonamido)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can exert its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetamidobenzenesulfonamido)benzamide is unique due to its dual functional groups (acetamido and sulfonamido) attached to the benzene ring. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Biological Activity

4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C18H16N4O4S2C_{18}H_{16}N_{4}O_{4}S_{2}. Its structure features an acetylamino group linked to a phenyl ring, which is further connected to a sulfonamide moiety. This specific arrangement is crucial for its biological interactions.

The compound primarily functions through enzyme inhibition and receptor binding. Its mechanism includes:

  • Enzyme Inhibition : It has been shown to inhibit histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. This inhibition leads to increased histone acetylation, thereby modulating gene expression related to inflammation and cancer progression .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Derivatives of this compound have demonstrated the ability to inhibit DPP-IV, which is significant in managing blood sugar levels in diabetes mellitus.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Notable findings include:

  • Induction of Apoptosis : In vitro studies show that the compound can induce apoptosis in various cancer cell lines, including melanoma and chronic myeloid leukemia cells. The modulation of survival pathways is a key factor in its efficacy .
  • Cell Viability Reduction : A summary of studies shows decreased viability across multiple cancer types, as detailed in the following table:
Cancer Cell LineIC50 (µM)Mechanism of Action
Melanoma15HDAC inhibition leading to apoptosis
Chronic Myeloid Leukemia20Modulation of cell survival pathways
Non-Small Cell Lung Cancer25Induction of cell cycle arrest

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study 1: HDAC Inhibition in Cancer Therapy

A study published in Cancer Research investigated the effects of this compound on various cancer cell lines. The results indicated that treatment led to a significant reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent against solid tumors.

Case Study 2: DPP-IV Inhibition and Diabetes Management

Another study focused on the compound's role as a DPP-IV inhibitor demonstrated that it effectively lowered blood glucose levels in diabetic rat models. The findings suggest its potential application in diabetes management through enhanced insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide, and what key reagents are involved?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Sulfonamide Bond Formation : React 4-acetamidobenzenesulfonyl chloride with 4-aminobenzamide in the presence of pyridine as a base to neutralize HCl byproducts .

Purification : Use solvent extraction (e.g., ethyl acetate) followed by acid washing (10% HCl) to isolate the product .

  • Key Reagents : Pyridine (base), dry acetone (solvent), and substituted acyl chlorides .
  • Validation : Confirm purity via elemental analysis and spectroscopic methods (e.g., ¹H-NMR, IR) .

Q. How is the structural integrity of this compound verified experimentally?

  • Methodological Answer : Structural characterization employs:

  • ¹H-NMR : Peaks at δ 2.1 ppm (acetyl CH₃), δ 7.2–8.2 ppm (aromatic protons), and δ 10.1 ppm (sulfonamide NH) .
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ (amide C=O), ~1350–1150 cm⁻¹ (sulfonyl S=O) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 359.09 g/mol for C₁₅H₁₅N₃O₃S) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or biological activity of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model sulfonamide bond formation energetics .
  • Docking Studies : Screen against bacterial enzyme targets (e.g., dihydropteroate synthase) to predict binding affinity .
  • QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) to refine activity .

Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell line passage number, incubation time) .
  • Metabolic Stability Tests : Evaluate compound degradation in serum to explain potency discrepancies .
  • Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .

Q. What experimental design strategies enhance yield and scalability of the synthesis?

  • Methodological Answer :

  • Factorial Design : Vary parameters (temperature, solvent ratio) to identify optimal conditions .
  • Continuous Flow Reactors : Improve reaction control and reduce side products in scaled-up syntheses .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide bond formation .

Q. What are the structure-activity relationship (SAR) trends for analogues of this compound?

  • Methodological Answer :

  • Electron-Donating Groups : Substituents like -OCH₃ on the benzamide ring enhance antimicrobial activity but reduce solubility .
  • Sulfonamide Modifications : Replacing the acetyl group with trifluoromethyl improves metabolic stability but may lower bioavailability .
  • Data Table :
SubstituentActivity (IC₅₀, μM)Solubility (mg/mL)
-OCH₃12.4 (Antimicrobial)0.8
-CF₃8.9 (Anticancer)0.3
-NO₂22.1 (Inactive)0.5
Source: Compiled from

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-acetamidophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C15H15N3O4S/c1-10(19)17-12-6-8-14(9-7-12)23(21,22)18-13-4-2-11(3-5-13)15(16)20/h2-9,18H,1H3,(H2,16,20)(H,17,19)

InChI Key

PAVMVENJENUYQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.